molecular formula C8H11BO4 B1393487 (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid CAS No. 762263-92-3

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1393487
CAS No.: 762263-92-3
M. Wt: 181.98 g/mol
InChI Key: WHODEXNNTMLXJQ-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This specific compound features a hydroxymethyl group and a methoxy group attached to a phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 2-(Hydroxymethyl)-4-methoxyphenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include mild acidic or basic environments to facilitate the hydrolysis of the ester to the corresponding boronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis of the corresponding boronic ester using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, it participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

[2-(hydroxymethyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHODEXNNTMLXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675318
Record name [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762263-92-3
Record name [2-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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